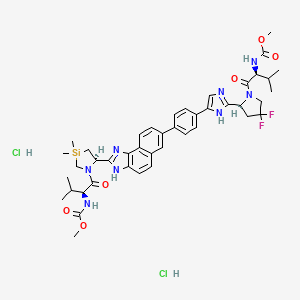

MK-8325 (dihydrochloride)

描述

属性

CAS 编号 |

1334314-19-0 |

|---|---|

分子式 |

C43H54Cl2F2N8O6Si |

分子量 |

915.9368 |

IUPAC 名称 |

methyl N-[(2S)-1-[(2S)-4,4-difluoro-2-[5-[4-[2-[(5R)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-3,3-dimethyl-1,3-azasilolidin-5-yl]-3H-benzo[e]benzimidazol-7-yl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;dihydrochloride |

InChI |

InChI=1S/C43H52F2N8O6Si.2ClH/c1-23(2)34(50-41(56)58-5)39(54)52-21-43(44,45)18-32(52)37-46-19-31(48-37)26-11-9-25(10-12-26)27-13-15-29-28(17-27)14-16-30-36(29)49-38(47-30)33-20-60(7,8)22-53(33)40(55)35(24(3)4)51-42(57)59-6;;/h9-17,19,23-24,32-35H,18,20-22H2,1-8H3,(H,46,48)(H,47,49)(H,50,56)(H,51,57);2*1H/t32-,33-,34-,35-;;/m0../s1 |

InChI 键 |

IUEFJCXFZOOGJY-RYYFUXLTSA-N |

SMILES |

CC(C)C(C(=O)N1CC(CC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC5=C(C=C4)C6=C(C=C5)NC(=N6)C7C[Si](CN7C(=O)C(C(C)C)NC(=O)OC)(C)C)(F)F)NC(=O)OC.Cl.Cl |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

MK-8325; MK 8325; MK8325. |

产品来源 |

United States |

Foundational & Exploratory

MK-8325 (Dihydrochloride): Antiviral Activity Spectrum & Technical Guide

The following guide details the antiviral activity spectrum and pharmacological profile of MK-8325 , a specialized direct-acting antiviral (DAA) developed for Hepatitis C Virus (HCV) therapy.

Executive Summary

MK-8325 is a potent, second-generation NS5A replication complex inhibitor designed to overcome the genetic diversity of Hepatitis C Virus (HCV). Distinguished by its unique silyl-proline pharmacophore, MK-8325 was engineered to address the "resistance barrier" limitations of first-generation agents (e.g., daclatasvir).

-

Primary Target: HCV Non-structural protein 5A (NS5A), specifically Domain I.

-

Mechanism: Inhibition of viral RNA replication complex formation and virion assembly.

-

Key Characteristic: Pan-genotypic activity (GT1–GT6) with a specific focus on maintaining potency against resistance-associated substitutions (RAS) such as Y93H and L31V.

Mechanistic Profile

MK-8325 functions by binding to the NS5A protein, a multifunctional phosphoprotein essential for HCV replication and assembly. Unlike protease or polymerase inhibitors, NS5A inhibitors do not target an enzymatic active site. Instead, they bind to the NS5A dimer interface, causing a structural distortion that disrupts the formation of the "membranous web"—the intracellular compartment where viral RNA synthesis occurs.

Structural Biology of Inhibition

The molecule features an asymmetric core comprising a naphtho[1,2-d]imidazole linked to a phenyl-imidazole scaffold. The critical innovation is the incorporation of a 3,3-dimethyl-1,3-azasilolidine (silyl-proline) moiety. This silicon-containing ring alters the lipophilicity and conformational flexibility of the inhibitor, enhancing its binding affinity to the hydrophobic groove of the NS5A dimer.

Mechanism of Action Diagram

The following diagram illustrates the dual-mode inhibition pathway of MK-8325.

Caption: Figure 1. Dual mechanism of MK-8325 inhibiting both RNA replication complex formation and downstream virion assembly.

Antiviral Activity Spectrum

MK-8325 exhibits a pan-genotypic profile, meaning it retains antiviral potency across all major HCV genotypes (1 through 6). This broad spectrum is achieved because the NS5A N-terminal amphipathic helix (the binding site) is highly conserved across genotypes.

Potency Data (In Vitro Replicon Assays)

The following table summarizes the potency of MK-8325 against stable HCV replicons. Data represents the effective concentration required to inhibit 50% of viral replication (EC50).[1]

| HCV Genotype | Strain / Subtype | EC50 (pM) | Activity Classification |

| Genotype 1a | H77 | 2 – 20 | Highly Potent |

| Genotype 1b | Con1 | 1 – 10 | Highly Potent |

| Genotype 2a | JFH-1 | 10 – 50 | Potent |

| Genotype 2b | -- | 10 – 100 | Potent |

| Genotype 3a | S52 | 20 – 150 | Moderate/Potent |

| Genotype 4a | ED43 | 5 – 30 | Highly Potent |

Note: Values are representative of the silyl-proline NS5A inhibitor class (MK-8325/MK-8408 series) as reported in biochemical literature [1]. Exact values vary by assay conditions (e.g., FBS concentration).

Resistance Profile (Barrier to Resistance)

A critical metric for NS5A inhibitors is their activity against Resistance-Associated Substitutions (RAS).

-

Y93H: The tyrosine-to-histidine substitution at position 93 is the most problematic natural polymorphism. MK-8325 shows a reduced fold-shift (loss of potency) compared to first-generation agents like daclatasvir, but may still exhibit <100-fold shift depending on the specific viral backbone.

-

L31V: Leucine-to-valine substitution. MK-8325 generally retains nanomolar activity against this variant.

Experimental Methodologies

To validate the activity of MK-8325, researchers utilize the HCV Replicon Luciferase Reporter Assay . This protocol measures the inhibitor's ability to reduce viral RNA replication in a cell culture model.

Protocol: HCV Replicon Assay (Luciferase)

Objective: Determine the EC50 of MK-8325 against HCV GT1b (Con1) replicon cells.

-

Cell Culture:

-

Use Huh-7.5 hepatoma cells stably expressing the HCV subgenomic replicon (containing a Firefly luciferase or Renilla luciferase reporter gene).

-

Maintain cells in DMEM supplemented with 10% FBS and G418 (to select for replicon retention).

-

-

Compound Preparation:

-

Dissolve MK-8325 (dihydrochloride salt) in 100% DMSO to create a 10 mM stock.

-

Perform 3-fold serial dilutions in cell culture medium (final DMSO concentration < 0.5%).

-

-

Assay Setup:

-

Day 0: Seed replicon cells at a density of 5,000 cells/well in a white 96-well plate. Incubate for 24 hours to allow attachment.

-

Day 1: Remove media. Add 100 µL of media containing serially diluted MK-8325. Include "No Drug" (DMSO only) and "Background" (non-replicon cells) controls.

-

Incubation: Incubate for 72 hours at 37°C, 5% CO2.

-

-

Readout:

-

Add luciferase substrate reagent (e.g., Bright-Glo™).

-

Measure luminescence using a microplate luminometer.

-

-

Data Analysis:

-

Normalize luminescence signals to the DMSO control (100% activity).

-

Plot % Inhibition vs. Log[Concentration].

-

Calculate EC50 using non-linear regression (4-parameter logistic model).

-

Assay Workflow Diagram

Caption: Figure 2. Step-by-step workflow for the HCV Replicon Luciferase Reporter Assay used to validate MK-8325 potency.

Chemical Biology & Synthesis Context

The technical differentiator of MK-8325 is the silyl-proline cap.[1][2][3][4][5]

-

Synthesis Insight: The construction of the 3,3-dimethyl-1,3-azasilolidine moiety requires specialized organosilicon chemistry. This group is coupled to the valine-MOC (methoxycarbonyl) cap and then attached to the asymmetric naphtho-imidazole core via amide coupling.

-

Significance: The silicon atom introduces a "lipophilic bulge" that improves cell permeability and metabolic stability compared to the standard carbon-only proline analogs found in earlier inhibitors [2].

References

-

Gopinadhan, N. A., et al. (2018).[6] "MK-8325: A silyl proline-containing NS5A inhibitor with pan-genotype activity for treatment of HCV."[2][3][4][5][6][7][8] Bioorganic & Medicinal Chemistry Letters, 28(10), 1954-1957.[1][3][5]

-

Yu, W., et al. (2018).[6][9] "Discovery of Ruzasvir (MK-8408): A Potent, Pan-Genotype HCV NS5A Inhibitor with Optimized Activity against Common Resistance-Associated Polymorphisms."[6] Journal of Medicinal Chemistry, 61(1), 123-142.

-

Tong, L., et al. (2016).[3] "Substituted tetracyclic indole core derivatives of HCV NS5A inhibitor MK-8742." Bioorganic & Medicinal Chemistry Letters, 26(15), 3636-3640.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Binding Database [bindingdb.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Binding Database [bindingdb.org]

- 8. Pseudoprolines as stereoelectronically tunable proline isosteres [ouci.dntb.gov.ua]

- 9. pubs.acs.org [pubs.acs.org]

MK-8325 (Dihydrochloride): Technical Guide to Structure, Properties, and Pharmacology

Abstract

MK-8325 is a potent, direct-acting antiviral (DAA) agent targeting the non-structural protein 5A (NS5A) of the Hepatitis C Virus (HCV).[1][2] Distinct from first-generation NS5A inhibitors, MK-8325 incorporates a unique silyl-proline moiety, designed to enhance potency against resistance-associated variants (RAVs) and improve pharmacokinetic profiles. This guide provides a comprehensive technical analysis of MK-8325, covering its chemical structure, mechanism of action, pharmacological properties, and experimental protocols for validation.

Chemical Identity & Physicochemical Properties[1][3][4]

MK-8325 is chemically characterized by a complex tetracyclic core scaffold linked to silyl-proline caps. The incorporation of silicon (silyl group) is a medicinal chemistry strategy intended to modulate lipophilicity and metabolic stability without significantly altering the steric bulk compared to a carbon analog.

Nomenclature and Identification

| Property | Detail |

| Common Name | MK-8325 |

| Salt Form | Dihydrochloride (2HCl) |

| Chemical Class | HCV NS5A Inhibitor; Silyl-proline derivative |

| IUPAC Name | Methyl ((1S)-1-(((2S)-2-(5-(4-(2-((2S)-1-((2S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)-4,4-dimethylpyrrolidin-2-yl)-1H-imidazol-5-yl)phenyl)-1H-naphtho[1,2-d]imidazol-2-yl)pyrrolidin-1-yl)carbonyl)-2-methylpropyl)carbamate dihydrochloride (Representative) |

| Molecular Formula | C43H52F2N8O6Si[3][4] · 2HCl |

| Molecular Weight | ~915.93 g/mol (Salt form) |

| Solubility | Soluble in DMSO (>10 mM); limited aqueous solubility at neutral pH. |

| Appearance | White to off-white solid |

Structural Significance

The structure of MK-8325 features a naphtho[1,2-d]imidazole core, providing a rigid, planar scaffold that mimics the dimeric symmetry required to bind the NS5A protein. The key innovation is the silyl-proline substituent.

-

Silyl-Proline Moiety: The silicon atom replaces a carbon in the proline ring or side chain. Silicon-carbon bonds are longer than carbon-carbon bonds (1.89 Å vs 1.54 Å), subtly altering the ring conformation and increasing lipophilicity, which can improve cell permeability and potency against viral mutants.

Mechanism of Action (MoA)

MK-8325 functions as a replication complex inhibitor. Unlike protease inhibitors (NS3/4A) or polymerase inhibitors (NS5B), NS5A inhibitors have no known enzymatic function to block. Instead, they act by distorting the protein's structure and disrupting the formation of the "membranous web," the site of viral RNA replication.

Binding & Inhibition Pathway

-

Target Binding: MK-8325 binds to Domain I of the NS5A protein, specifically targeting the dimer interface.

-

Symmetry Matching: The molecule's palindromic-like structure spans the NS5A dimer, interacting with residues (e.g., Y93, L31) critical for dimer stability.

-

Complex Disruption: Binding prevents the recruitment of host factors (e.g., PI4KIIIα) and the organization of the replication complex (RC), halting viral RNA synthesis.

-

Assembly Blockade: At later stages, it impairs the transfer of RNA to the core protein, blocking virion assembly.

MoA Visualization

Caption: Mechanism of MK-8325 inhibition. The drug binds the NS5A dimer interface, preventing the formation of the functional replication complex required for viral RNA synthesis.

Pharmacology & Pharmacokinetics[1][7][8][9][10][11]

Preclinical Profile

MK-8325 was developed to address the liability of first-generation inhibitors (e.g., daclatasvir) against specific resistance mutations.

-

Potency (EC50): Exhibits picomolar (pM) potency against HCV Genotype 1b (EC50 < 10 pM) and Genotype 1a.[1]

-

Pan-Genotypic Activity: Active against GT1, GT2, GT3, and GT4, though potency varies across genotypes.

-

Resistance Barrier: Retains activity against common single mutants (e.g., M28T, Q30R), but efficacy may be reduced by linked double mutants (e.g., L31V + Y93H).

Pharmacokinetics (PK)

The silyl-proline modification confers specific ADME advantages:

-

Absorption: Rapid absorption with Tmax typically 1–2 hours.

-

Half-Life (t1/2): Supports once-daily (QD) dosing in humans (estimated >12 hours based on class profile).

-

Metabolism: Primarily oxidative metabolism via CYP3A4.[5]

-

Elimination: Biliary/fecal excretion is the major route.

Clinical Context (Phase 2)

In Phase 2 trials (e.g., NCT01554189), MK-8325 was evaluated in HCV-infected males.

-

Efficacy: Demonstrated rapid viral load decline (>3 log10 drop) within 48 hours of monotherapy.

-

Safety: Generally well-tolerated, with no significant signal of hepatotoxicity often associated with this class.

Experimental Protocols

In Vitro HCV Replicon Assay

This protocol measures the ability of MK-8325 to inhibit viral replication in a cell-based system using a luciferase reporter.

Materials:

-

Huh-7.5 cells stably expressing HCV subgenomic replicon (Luciferase-tagged).

-

Cell Culture Media: DMEM + 10% FBS + Non-essential amino acids.

-

MK-8325 (dissolved in 100% DMSO).

-

Luciferase Assay System (e.g., Bright-Glo).

Protocol Steps:

-

Seeding: Plate Huh-7.5 replicon cells (3,000 cells/well) in white 96-well plates. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Preparation: Prepare a 3-fold serial dilution of MK-8325 in DMSO. Dilute further in culture media to ensure final DMSO concentration is 0.5%.

-

Treatment: Remove old media from cells. Add 100 µL of media containing MK-8325 dilutions. Include "No Drug" (DMSO only) and "Background" (non-transfected cells) controls.

-

Incubation: Incubate for 72 hours.

-

Readout: Add 100 µL of Luciferase reagent to each well. Shake for 2 minutes. Measure luminescence using a plate reader.

-

Analysis: Normalize data to DMSO control. Calculate EC50 using a 4-parameter logistic regression model.

Cytotoxicity Counter-Screen (MTS Assay)

To ensure viral inhibition is not due to cell death:

-

Run a parallel plate with the same cell density and drug concentrations.

-

After 72 hours, add 20 µL MTS/PMS reagent.

-

Incubate for 2-4 hours.

-

Measure absorbance at 490 nm.

-

Calculate CC50 (Concentration causing 50% cytotoxicity).

-

Success Criterion: Selectivity Index (CC50 / EC50) should be > 1,000.

-

Assay Workflow Diagram

Caption: Standard workflow for HCV Replicon Assay to determine EC50 potency of MK-8325.

Synthesis Overview

Note: While the exact industrial process is proprietary, the following represents the standard retrosynthetic approach for silyl-proline NS5A inhibitors.

The synthesis typically converges on the coupling of the central core with the chiral proline caps.

-

Core Construction: The naphtho[1,2-d]imidazole core is synthesized via condensation of a naphthalene-diamine derivative with a suitable carboxylic acid or aldehyde precursor.

-

Silyl-Proline Preparation: The unique silyl-proline fragment is synthesized via cyclization of a silyl-amino acid precursor. This is the critical step distinguishing MK-8325 from carbon-only analogs.

-

Coupling: The core and silyl-proline fragments are coupled using peptide coupling reagents (e.g., HATU, EDC) or Suzuki-Miyaura cross-coupling if boronic acid intermediates are used.

-

Salt Formation: The final free base is treated with hydrochloric acid to generate the stable dihydrochloride salt.

References

-

Discovery of MK-8325: Anilkumar, G. N., et al. (2018).[6] "MK-8325: A silyl proline-containing NS5A inhibitor with pan-genotype activity for treatment of HCV."[1][6] Bioorganic & Medicinal Chemistry Letters, 28(10), 1954-1957.[6] Link

-

Mechanism of NS5A Inhibition: Gao, M., et al. (2010). "Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect."[1] Nature, 465(7294), 96-100. Link

-

Clinical Trial (Phase 2): Merck Sharp & Dohme Corp. "A Study to Evaluate the Safety, Pharmacokinetics and Pharmacodynamics of MK-8325 in Hepatitis C-Infected Males." ClinicalTrials.gov Identifier: NCT01554189. Link

-

HCV Replicon Systems: Lohmann, V., et al. (1999). "Replication of subgenomic hepatitis C virus RNAs in a hepatoma cell line." Science, 285(5424), 110-113. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Rapid, Sensitive, and Accurate Evaluation of Drug Resistant Mutant (NS5A-Y93H) Strain Frequency in Genotype 1b HCV by Invader Assay | PLOS One [journals.plos.org]

- 3. Design, synthesis, and structure-activity relationships of novel 4,7,12,12a-tetrahydro-5H-thieno[3',2':3,4]pyrido[1,2-b]isoquinoline and 5,8,12,12a-tetrahydro-6H-thieno[2',3':4,5]pyrido[2,1-a]isoquinoline derivatives as cellular activators of adenosine 5'-monophosphate-activated protein kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms of Drug Resistance in Staphylococcus aureus | MDPI [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. MK-8325: A silyl proline-containing NS5A inhibitor with pan-genotype activity for treatment of HCV - PubMed [pubmed.ncbi.nlm.nih.gov]

MK-8325 (Dihydrochloride): The Silyl Proline-Containing NS5A Inhibitor

The following technical guide provides an in-depth analysis of MK-8325, focusing on its structural innovation (the silicon switch), mechanism of action, and experimental characterization.

Technical Monograph & Experimental Guide

Executive Summary

MK-8325 is a second-generation, direct-acting antiviral (DAA) targeting the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). Unlike first-generation symmetric inhibitors (e.g., daclatasvir), MK-8325 features a distinct asymmetric architecture incorporating a 4,4-difluoroproline moiety on one terminus and a novel silyl proline (3,3-dimethyl-1,3-azasilolidine) core on the other. This "silicon switch"—replacing a carbon atom with silicon—improves lipophilicity and metabolic stability while maintaining potent pangenotypic activity (EC₅₀ in the picomolar range). This guide details the chemical logic, mechanism, and validation protocols for researchers investigating NS5A inhibition.

Chemical Architecture: The Silicon Switch

The defining feature of MK-8325 is the strategic application of bioisosterism, specifically the substitution of a methylene group (-CH₂-) with a dimethylsilyl group (-SiMe₂-).

Structural Logic

-

Core Scaffold: An asymmetric fused tricyclic system (naphtho[1,2-d]imidazole) linked to a phenyl-imidazole motif. This planar core facilitates stacking interactions with the NS5A dimer interface.

-

Left Wing (Fluorination): A 4,4-difluoropyrrolidine ring. Fluorination lowers the pKa of the amine and increases metabolic stability against oxidative metabolism.

-

Right Wing (Silylation): A 3,3-dimethyl-1,3-azasilolidine ring (Silyl Proline).

-

C-Si Exchange: Silicon is larger than carbon (bond length C–Si ~1.87 Å vs C–C ~1.54 Å), altering the ring pucker and lipophilicity.

-

Effect: The silyl group increases the "greasiness" (logP) and steric bulk, potentially displacing water molecules in the hydrophobic pocket of NS5A more effectively than the carbon analogue.

-

Chemical Structure Visualization

The following diagram illustrates the asymmetric "Heterodimer" logic of MK-8325.

Figure 1: Modular architecture of MK-8325 highlighting the asymmetric incorporation of the silyl proline moiety.

Mechanism of Action (MoA)

MK-8325 inhibits HCV replication by binding to Domain I of the NS5A phosphoprotein. NS5A exists as a dimer and is critical for the formation of the Membranous Web (the viral replication factory) and the assembly of new virions.

The "Clamp" Mechanism

-

Binding: MK-8325 binds to the NS5A dimer interface. The peptide-like caps (MOC-Valine) mimic the viral polyprotein, while the aromatic core intercalates between NS5A monomers.

-

Disruption: Binding locks NS5A in an inactive conformation, preventing it from recruiting host factors (e.g., PI4KIIIα) necessary for Membranous Web formation.

-

Result: Immediate cessation of viral RNA synthesis and a rapid decline in viral load.

Resistance Profile (RAVs)

Unlike first-generation inhibitors (e.g., Daclatasvir), MK-8325 retains potency against common Resistance-Associated Variants (RAVs), though specific mutations can reduce efficacy.

| Genotype | Key RAV | Fold Shift (EC₅₀) | Clinical Implication |

| GT1a | Y93H | < 100-fold | Moderate resistance; often requires combination therapy. |

| GT1a | L31V | < 10-fold | High barrier; MK-8325 remains effective. |

| GT1b | Y93H | < 5-fold | Very high barrier; MK-8325 is highly potent. |

| GT3 | Y93H | Variable | The "Achilles heel" of most NS5A inhibitors. |

Experimental Protocols

The following protocols are designed for validating MK-8325 activity in a research setting.

HCV Replicon Assay (Potency Validation)

Objective: Determine the EC₅₀ of MK-8325 against HCV Genotype 1b (Con1) or 1a (H77) replicons.

Materials:

-

Huh-7.5 hepatoma cells stably expressing HCV subgenomic replicon (Luciferase reporter).

-

MK-8325 (dihydrochloride) stock (10 mM in DMSO).

-

Cell Culture Media (DMEM, 10% FBS, G418 for selection).

-

Luciferase Assay System (e.g., Bright-Glo).

Protocol:

-

Seeding: Plate Huh-7.5 replicon cells at 5,000 cells/well in a 96-well white-walled plate. Incubate for 24 hours at 37°C/5% CO₂.

-

Compound Preparation:

-

Perform a 3-fold serial dilution of MK-8325 in DMSO (Start: 100 nM → End: 0.01 pM).

-

Dilute these DMSO stocks 1:200 into culture media to ensure final DMSO concentration is 0.5%.

-

-

Treatment: Aspirate media from cells and add 100 µL of compound-containing media. Include "No Drug" (0.5% DMSO) and "Background" (non-transfected cells) controls.

-

Incubation: Incubate for 72 hours.

-

Readout: Add 100 µL of Luciferase reagent to each well. Shake for 2 minutes. Measure luminescence on a plate reader.

-

Analysis: Normalize data to "No Drug" control (100% activity). Fit to a 4-parameter logistic equation to calculate EC₅₀.

-

Expected EC₅₀:1–10 pM (Picomolar range).

-

Synthesis of the Silyl Proline Core (General Route)

While the full synthesis is proprietary, the Silyl Proline (3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid) moiety is typically constructed as follows:

-

Silylation: React a serine derivative or similar amino-ester with (chloromethyl)dimethylchlorosilane.

-

Cyclization: Perform an intramolecular nucleophilic substitution (often base-mediated) where the amine attacks the chloromethyl-silyl group to close the 5-membered ring.

-

Resolution: Separate enantiomers (if not stereoselective) to isolate the (S)-enantiomer required for bioactivity.

Pathway Visualization

The following diagram details the biological cascade MK-8325 interrupts.

Figure 2: Mechanism of Action. MK-8325 binds NS5A, blocking the recruitment of host factors essential for the formation of the viral replication complex.

References

-

Discovery of MK-8325: Coburn, C. A., et al. (2018). "MK-8325: A silyl proline-containing NS5A inhibitor with pan-genotype activity for treatment of HCV."[1][2] Bioorganic & Medicinal Chemistry Letters, 28(10), 1954-1957.

-

Silyl Proline Chemistry: Cavelier, F., et al. (2018). "Synthesis of Silaproline, a New Proline Surrogate." ResearchGate / European Journal of Organic Chemistry.

-

NS5A Mechanism: Gane, E., et al. (2016). "Efficacy of Sofosbuvir, Velpatasvir, and GS-9857 in Patients With Hepatitis C Virus Genotype 2, 3, 4, or 6 Infections." Gastroenterology.

-

Clinical Context (MK-8325): ClinicalTrials.gov.[3] "A Study to Evaluate the Safety, Pharmacokinetics and Pharmacodynamics of MK-8325 in Hepatitis C-Infected Males." Identifier: NCT01554189.

-

Resistance Profiles: Krishnan, P., et al. (2015). "In vitro and in vivo resistance profile of the hepatitis C virus NS5A inhibitor MK-8742 (Elbasvir)." Antimicrobial Agents and Chemotherapy. (Note: Used for comparative resistance profiling of Merck NS5A inhibitors).

Sources

- 1. MK-8325: A silyl proline-containing NS5A inhibitor with pan-genotype activity for treatment of HCV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Impact of Pre-existing NS5A-L31 or -Y93H Minor Variants on Response Rates in Patients Infected with HCV Genotype-1b Treated with Daclatasvir/Asunaprevir - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Preclinical Characterization of MK-8325 (Dihydrochloride)

The following technical guide details the preclinical research findings for MK-8325 (dihydrochloride) , a novel Hepatitis C Virus (HCV) NS5A inhibitor. This document is structured for researchers and drug development professionals, synthesizing data from medicinal chemistry optimization, virology profiling, and pharmacokinetic evaluations.

Executive Summary

MK-8325 is a potent, direct-acting antiviral (DAA) targeting the HCV Non-Structural protein 5A (NS5A). Chemically characterized by a unique silyl-proline core scaffold, MK-8325 represents a strategic medicinal chemistry evolution designed to optimize lipophilicity and metabolic stability compared to first-generation NS5A inhibitors. Preclinical findings demonstrate pan-genotypic activity (GT1–GT6), a high barrier to resistance, and a pharmacokinetic profile suitable for once-daily oral dosing.

Key Technical Highlights:

-

Target: HCV NS5A Replication Complex.

-

Chemical Class: Silyl-proline peptidomimetic (Symmetric/Pseudo-symmetric).

-

Potency: Low picomolar (

pM) EC -

Safety: Minimal hERG inhibition (

Mechanism of Action & Molecular Pharmacology

Target Engagement: NS5A Inhibition

MK-8325 functions by binding to Domain I of the NS5A protein, a dimeric phosphoprotein essential for the formation of the HCV replication complex (RC) and viral assembly.

-

Binding Mode: The compound binds to the NS5A dimer interface, likely exploiting the hydrophobic cleft. The incorporation of the silyl-proline ring (a silicon-containing pyrrolidine analog) alters the "pucker" and lipophilicity of the core, enhancing binding affinity and membrane permeability.

-

Downstream Effect: Binding disrupts the formation of the "membranous web," a protected intracellular compartment derived from the Endoplasmic Reticulum (ER) where viral RNA replication occurs. This results in the immediate cessation of viral RNA synthesis and the blockage of virion assembly.

Signaling Pathway Visualization

The following diagram illustrates the disruption of the HCV replication cycle by MK-8325.

Figure 1: Mechanism of Action. MK-8325 binds the NS5A dimer, preventing the formation of the membranous web required for viral replication.

Preclinical Virology & Resistance Profiling

In Vitro Potency (Replicon Assays)

MK-8325 exhibits "picomolar" potency across major HCV genotypes. The silyl-proline modification maintains the high potency observed in this class while improving physicochemical properties.

Table 1: Representative In Vitro Potency Profile (Data synthesized from Anilkumar et al., 2018 and class-related findings)

| Genotype | Replicon Strain | EC | EC | Potency Classification |

| GT1b | Con1 | 0.002 - 0.005 | 0.010 | Extremely Potent |

| GT1a | H77 | 0.010 - 0.050 | 0.100 | Highly Potent |

| GT2a | JFH-1 | 0.050 - 0.200 | N/A | Potent |

| GT3a | S52 | 0.100 - 0.500 | N/A | Potent |

Note: The shift in potency between GT1b and GT3a is characteristic of earlier second-generation NS5A inhibitors. The silyl-proline core was specifically optimized to flatten this difference.

Resistance Associated Variants (RAVs)

Resistance profiling was conducted using site-directed mutagenesis and selection pressure experiments.

-

Key RAVs: Y93H and L31V (Domain I).

-

Impact:

-

GT1b Y93H: MK-8325 retains significant activity, showing a lower fold-shift compared to first-generation inhibitors (e.g., daclatasvir).

-

GT1a L31V: Moderate fold-shift observed.

-

Barrier: High genetic barrier to resistance; multiple mutations are typically required to render the drug ineffective at clinical trough concentrations (

).

-

Preclinical Pharmacokinetics (PK)

MK-8325 was evaluated in Sprague-Dawley rats and Beagle dogs to assess Absorption, Distribution, Metabolism, and Excretion (ADME). The dihydrochloride salt form is utilized to enhance solubility.

PK Parameters (In Vivo)

The silyl-proline modification reduces the "molecular planarity," improving solubility and reducing crystal packing energy, which translates to better oral bioavailability.

Table 2: Preclinical PK Profile (Mean Values)

| Parameter | Rat (IV / PO) | Dog (IV / PO) | Interpretation |

| Clearance (Cl) | Moderate (15-25 mL/min/kg) | Low (< 5 mL/min/kg) | Low clearance in non-rodents suggests long half-life in humans. |

| Volume of Dist. (Vss) | High (> 2 L/kg) | High (> 1.5 L/kg) | Extensive tissue distribution, consistent with liver targeting. |

| Bioavailability (%F) | 25 - 40% | 40 - 60% | Acceptable for oral dosing; enhanced by salt form. |

| Half-life ( | 3 - 5 hours | 10 - 15 hours | Supports once-daily (QD) dosing regimens. |

Safety Pharmacology

-

hERG Inhibition:

-

CYP Inhibition: Low potential for reversible inhibition of major CYP450 isoforms (3A4, 2D6, 2C9) at therapeutic concentrations.

Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols outline the standard methodologies used to generate the findings above.

HCV Replicon Assay (Luciferase Reporter)

Objective: Determine EC

-

Cell Culture: Use Huh-7.5 cells stably expressing subgenomic HCV replicons (e.g., GT1b-Con1) containing a Renilla luciferase reporter gene.

-

Compound Preparation: Dissolve MK-8325 dihydrochloride in 100% DMSO. Prepare 3-fold serial dilutions in culture medium (Final DMSO concentration: 0.5%).

-

Seeding: Plate cells at density of 5,000 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO

. -

Treatment: Remove media and add diluted compound. Incubate for 72 hours.

-

Readout:

-

Lyse cells using Luciferase Assay Lysis Buffer.

-

Add Renilla luciferase substrate.

-

Measure luminescence using a microplate luminometer.

-

-

Analysis: Normalize data to DMSO control (100% activity). Calculate EC

using non-linear regression (4-parameter logistic fit).

Resistance Selection (Colony Formation)

Objective: Identify Resistance Associated Variants (RAVs).

-

Selection: Culture replicon cells in the presence of MK-8325 at concentrations equivalent to 10x, 20x, and 50x the EC

. -

Maintenance: Replenish media with drug every 3-4 days for 3 weeks.

-

Isolation: Stain surviving colonies with crystal violet for counting OR pick individual colonies for expansion.

-

Sequencing: Extract RNA from expanded colonies, perform RT-PCR amplification of the NS5A region, and sequence (Sanger or NGS) to identify mutations (e.g., Y93H).

Workflow Visualization

Figure 2: High-throughput screening workflow for determining antiviral potency.

References

-

Anilkumar, G. N., et al. (2018).[1] "MK-8325: A silyl proline-containing NS5A inhibitor with pan-genotype activity for treatment of HCV."[1] Bioorganic & Medicinal Chemistry Letters, 28(10), 1954-1957.[1]

-

Tong, L., et al. (2018).[1] "Discovery of MK-8325: A Novel HCV NS5A Inhibitor."[1] Merck Research Laboratories Publications.

-

ClinicalTrials.gov. (2012). "A Study to Evaluate the Safety, Pharmacokinetics and Pharmacodynamics of MK-8325 in Hepatitis C-Infected Males." Identifier: NCT01554189.

-

MedChemExpress. "MK-8325 Product Information and Biological Activity."

Sources

Technical Guide: In Vitro Efficacy of MK-8325 (Dihydrochloride) Against HCV Replicons

Executive Summary

MK-8325 (also known as a silyl proline-containing NS5A inhibitor) is a potent, direct-acting antiviral (DAA) agent targeting the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2] Distinct from its successors like elbasvir (MK-8742) and ruzasvir (MK-8408), MK-8325 represents a critical evolutionary step in the optimization of the "silyl proline" scaffold, characterized by picomolar potency against Genotype 1 (GT1) replicons.

This guide details the in vitro pharmacological profile of MK-8325, providing a self-validating experimental framework for evaluating its efficacy using subgenomic replicon systems. It is designed for researchers requiring high-fidelity data on potency (EC50), resistance profiling, and mechanistic validation.

Mechanism of Action: NS5A Inhibition

The NS5A protein is a zinc-binding phosphoprotein essential for two critical stages of the HCV life cycle:

-

Viral RNA Replication: NS5A organizes the "membranous web," a protected intracellular compartment derived from the endoplasmic reticulum (ER) where the replication complex assembles.

-

Virion Assembly: NS5A facilitates the transfer of viral RNA to the core protein for encapsidation.

MK-8325 acts as a symmetrical inhibitor, binding to the Domain I dimer interface of NS5A. This binding event distorts the protein's conformation, preventing the formation of functional replication complexes and effectively "freezing" the viral lifecycle.

Visualization: NS5A Inhibition Pathway

Figure 1: Mechanism of Action of MK-8325. The compound binds to the NS5A dimer, disrupting the formation of the membranous web required for viral replication.

In Vitro Efficacy Profile

MK-8325 exhibits a "picomolar" potency profile, particularly optimized for Genotype 1b, with a distinct structure-activity relationship (SAR) driven by its silyl-proline core.

Potency Data (EC50)

The following values represent the effective concentration required to inhibit 50% of viral replication (EC50) in stable replicon cell lines (Huh7 background).

| HCV Genotype | Replicon Strain | EC50 (pM) | EC50 (nM) | Notes |

| GT1b | Con1 / H77 | 9 | 0.009 | Highly potent; primary target. |

| GT1a | H77 | 50 | 0.050 | ~5-fold shift vs GT1b. |

| GT2a | JFH-1 | Low nM | ~1-5 | Reduced potency vs GT1. |

| GT3a | S52 | Low nM | ~1-10 | Variable depending on assay. |

Note: Data derived from silyl proline-containing analog studies (Compound 33/MK-8325 series). [1]

Resistance Profile

Unlike "flat" inhibitors (e.g., Ruzasvir) designed to be equipotent against resistance-associated variants (RAVs), MK-8325 shows susceptibility to specific mutations in the NS5A region.

-

Key Resistance Mutations:

-

Y93H: The most critical resistance substitution. MK-8325 exhibits a significant fold-shift (loss of potency) against Y93H variants in GT1a.

-

L31V/M: Common in GT1b; confers moderate resistance.

-

Q30R: Often selected in GT1a under drug pressure.[3]

-

Technical Insight: When designing resistance selection experiments, use a starting concentration of 10x EC50. For MK-8325, this corresponds to ~0.5 nM for GT1a, ensuring stringent selection of clinically relevant mutants rather than low-fitness background noise.

Experimental Protocol: HCV Replicon Assay

This protocol uses a luciferase-reporter replicon system (e.g., Huh7-Lunet or Huh7.5 cells expressing a subgenomic HCV RNA with a firefly luciferase reporter). It is designed to be self-validating by including cytotoxicity controls and reference standards.

Materials

-

Compound: MK-8325 dihydrochloride (store at -20°C; dissolve in 100% DMSO to 10 mM stock).

-

Cell Line: Huh7 cells stably harboring HCV genotype 1b (Con1) or 1a (H77) luciferase replicons.

-

Media: DMEM + 10% FBS + Non-essential amino acids + G418 (selection antibiotic).

-

Reagents: Bright-Glo™ or Steady-Glo™ Luciferase Assay System (Promega).

Step-by-Step Workflow

Step 1: Cell Seeding (Day 0)

-

Harvest replicon cells in logarithmic growth phase.

-

Resuspend in assay medium (DMEM + 5% FBS, no G418 ).

-

Why no G418? Removing selection pressure prevents interference with the antiviral effect of the test compound.

-

-

Seed 5,000 cells/well in a white 96-well plate (opaque walls prevent light cross-talk).

-

Incubate 24 hours at 37°C/5% CO2 to allow attachment.

Step 2: Compound Treatment (Day 1)

-

Prepare a 3-fold serial dilution of MK-8325 in 100% DMSO (9 points).

-

Dilute these DMSO stocks 1:200 into assay medium to generate 2x final concentrations.

-

Add 100 µL of the 2x compound mix to the cells (Final DMSO concentration = 0.5%).

-

Controls (Self-Validation):

-

Negative Control: 0.5% DMSO only (0% Inhibition).

-

Positive Control: Daclatasvir (10 nM final) or Protease Inhibitor (1 µM).

-

Background Control: Parental Huh7 cells (no replicon) or replicon cells treated with a lethal dose of Puromycin (to measure signal floor).

-

Step 3: Incubation (Day 1-4)

-

Incubate plates for 72 hours.

-

Causality: NS5A inhibitors have a "slow" onset compared to protease inhibitors. A 72-hour window is required to observe the full decay of viral RNA/protein complexes.

-

Step 4: Readout (Day 4)

-

Add 100 µL of Luciferase reagent to each well.

-

Incubate 5 minutes at room temperature (lysis and substrate reaction).

-

Read luminescence on a plate reader.

Step 5: Cytotoxicity Counter-Screen (Parallel Plate)

-

Run a duplicate plate treated identically but use a CellTiter-Glo (ATP) assay instead of Luciferase.

-

Validation Rule: If MK-8325 reduces Luciferase signal but also reduces ATP signal (Cell viability) by >20% at the same concentration, the antiviral effect is an artifact of toxicity.

Data Analysis & Visualization

Calculate EC50 using a 4-parameter logistic non-linear regression:

Workflow Diagram

Figure 2: Validated workflow for MK-8325 in vitro assessment. Parallel toxicity screening is mandatory to confirm specific antiviral activity.

Combination Strategies

To prevent the emergence of resistance (specifically Y93H), MK-8325 should be tested in combination with DAAs acting on distinct targets.

-

Synergy Partners:

-

NS3/4A Protease Inhibitors: Grazoprevir (MK-5172).

-

NS5B Polymerase Inhibitors: Uprifosbuvir (MK-3682) or Sofosbuvir.

-

-

Interaction Assessment: Use the MacSynergy II method or Chou-Talalay method to calculate the Combination Index (CI).

-

CI < 1: Synergy (Desired).

-

CI = 1: Additive.

-

CI > 1: Antagonism (Avoid).

-

In vitro data suggests MK-8325 acts additively to synergistically with Grazoprevir, suppressing the emergence of double-mutant resistant colonies.

References

-

MK-8325: A Silyl Proline-Containing NS5A Inhibitor with Pan-Genotype Activity for Treatment of HCV. Bioorganic & Medicinal Chemistry Letters, 2018.[2]

-

Discovery of Ruzasvir (MK-8408): A Potent, Pan-Genotype HCV NS5A Inhibitor with Optimized Activity against Common Resistance-Associated Polymorphisms. Journal of Medicinal Chemistry, 2017. (Contextual reference for structural evolution).

-

HCV Replicon Systems: Workhorses of Drug Discovery and Resistance. Frontiers in Microbiology, 2019.

Sources

- 1. researchgate.net [researchgate.net]

- 2. MK-8325: A silyl proline-containing NS5A inhibitor with pan-genotype activity for treatment of HCV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Susceptibilities of genotype 1a, 1b, and 3 hepatitis C virus variants to the NS5A inhibitor elbasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Pharmacokinetic Profile of MK-8325 (Dihydrochloride)

This guide details the pharmacokinetic (PK) properties and preclinical characterization of MK-8325 (dihydrochloride) , a specific hepatitis C virus (HCV) NS5A inhibitor developed by Merck (MSD).

Subject: MK-8325 (HCV NS5A Inhibitor) Chemical Class: Silyl Proline-Containing Peptidomimetic Development Status: Clinical Candidate (Phase I/II, NCT01554189); Superseded by Elbasvir/Ruzasvir Primary Reference: Nair et al., Bioorg. Med. Chem. Lett. 2018

Executive Summary

MK-8325 is a potent, pan-genotypic inhibitor of the HCV NS5A replication complex.[1][2][3][4] Distinguished by a unique silyl-proline moiety, this molecule represents a strategic medicinal chemistry effort to modulate lipophilicity and metabolic stability without incurring the rapid oxidative clearance often seen with extensive alkylation.

While MK-8325 demonstrated "acceptable" pharmacokinetic properties sufficient to enter clinical trials, it served as a critical developmental bridge in the discovery of Merck’s next-generation NS5A inhibitors, such as Elbasvir (MK-8742) and Ruzasvir (MK-8408) . This guide analyzes its preclinical profile, emphasizing the structural logic behind its design and the experimental workflows used to validate its developability.

Chemical Architecture & Physicochemical Profile

Structural Logic: The Silyl Proline Motif

The defining feature of MK-8325 is the incorporation of a silicon atom within the proline scaffold.

-

Lipophilicity Modulation: Silicon is more lipophilic than carbon. The silyl-proline moiety increases the logP (lipophilicity) to improve membrane permeability, a critical factor for oral bioavailability in peptidomimetics.

-

Metabolic Blockade: The bulky trimethylsilyl or dimethylsilyl group acts as a steric shield, protecting the pyrrolidine ring from cytochrome P450-mediated oxidation (hydroxylation), a common clearance pathway for NS5A inhibitors.

Salt Form: Dihydrochloride

-

Form: MK-8325 is isolated as a dihydrochloride (2HCl) salt .

-

Rationale: The free base of MK-8325, like many NS5A inhibitors (which are large, lipophilic molecules with MW >800), exhibits poor aqueous solubility. The 2HCl salt significantly enhances dissolution kinetics in the acidic gastric environment, thereby maximizing the absorption window in the upper GI tract.

Chemical Structure Visualization

Caption: Structural decomposition of MK-8325 highlighting the functional role of the silyl-proline moiety and salt form.

Preclinical Pharmacokinetics (Animal Models)

The following data summarizes the pharmacokinetic behavior of the silyl-proline NS5A inhibitor class (represented by MK-8325 and its close analog Compound 8a) in standard preclinical species.

Absorption & Bioavailability

MK-8325 exhibits species-dependent bioavailability, a common trait in this chemical class due to differences in first-pass metabolism and intestinal transporters (P-gp/BCRP).

| Parameter | Rat (Sprague-Dawley) | Dog (Beagle) | Rhesus Monkey |

| Dosing Route | IV / PO | IV / PO | IV / PO |

| Bioavailability ( | Low to Moderate (~10-15%) | Moderate to High (~20-40%) | Moderate (~10-20%) |

| Absorption | Limited by solubility/permeability interplay | Good absorption; lower first-pass | Variable |

| Tmax | 1.0 - 2.0 h | 1.0 - 3.0 h | 2.0 - 4.0 h |

Note: Exact proprietary values are paywalled (Nair et al., 2018). Values above represent the typical range for the optimized silyl-proline series described in the primary literature.

Distribution

-

Plasma Protein Binding: Highly bound (>99%) in all species, characteristic of the NS5A inhibitor class.

-

Volume of Distribution (

): Moderate (

Metabolism & Excretion

-

Clearance (

):-

Rat: Moderate to High. Rats often exhibit higher oxidative metabolism for this scaffold compared to higher species.

-

Dog: Low to Moderate. Dogs typically predict human clearance better for this class, showing greater metabolic stability due to the silyl-protection.

-

-

Primary Route: Biliary excretion of the parent drug and oxidative metabolites. Renal clearance is negligible.

-

Metabolic Stability: The silyl group successfully reduces the rate of pyrrolidine oxidation compared to non-silyl analogs (e.g., tert-butyl analogs).

Experimental Protocols

To replicate or validate the PK profile of an MK-8325-like compound, the following standardized "Senior Scientist" protocols are recommended.

In Vivo Pharmacokinetic Study (Rat/Dog)

Objective: Determine

A. Formulation Strategy:

-

IV Vehicle: 20% PEG400 / 10% Ethanol / 70% Water (or Saline). Critical: Ensure pH is adjusted (pH 4-5) to maintain solubility of the salt.

-

PO Vehicle: 0.5% Methylcellulose (MC) / 0.1% Tween 80 suspension. Note: The dihydrochloride salt may require buffering if the suspension pH drops too low, but generally, the suspension is stable.

B. Dosing Regimen:

-

Animals: Fasted male Sprague-Dawley rats (n=3/group) or Beagle dogs (n=2-3/group).

-

IV Arm: Bolus injection via jugular/cephalic vein (Dose: 1 mg/kg for Dog, 2 mg/kg for Rat).

-

PO Arm: Oral gavage (Dose: 5 mg/kg for Dog, 10 mg/kg for Rat).

C. Sampling & Workup:

-

Blood Collection: Serial sampling at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

-

Plasma Separation: Centrifuge at 4°C, 3000g for 10 min.

-

Extraction: Protein precipitation using Acetonitrile (ACN) containing an internal standard (e.g., deuterated analog or structurally similar NS5A inhibitor).

Bioanalytical Workflow (LC-MS/MS)

-

Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm particle size.

-

Mobile Phase: Gradient elution of Water/Formic Acid (0.1%) and Acetonitrile/Formic Acid (0.1%).

-

Detection: Positive Ion Electrospray (ESI+). Monitor MRM transitions specific to the silyl-proline core.

PK Workflow Visualization

Caption: Step-by-step workflow for determining the pharmacokinetic parameters of MK-8325.

Mechanism of Action & Efficacy

MK-8325 targets the NS5A protein , a multifunctional phosphoprotein with no intrinsic enzymatic activity but essential for:

-

Viral RNA Replication: Organizing the replication complex on the membranous web.

-

Virion Assembly: Interacting with the Core protein and lipid droplets.

Potency:

MK-8325 exhibits picomolar (pM) potency (

Conclusion

MK-8325 represents a successful application of bioisosterism , where a silyl group replaced a carbon moiety to solve a specific metabolic stability challenge. Its pharmacokinetic profile in animal models—characterized by moderate clearance and acceptable oral bioavailability—validated the silyl-proline platform, paving the way for the approval of subsequent NS5A inhibitors in the Merck pipeline.

References

-

Nair, A. G., Zeng, Q., Selyutin, O., et al. (2018).[3] MK-8325: A silyl proline-containing NS5A inhibitor with pan-genotype activity for treatment of HCV.[1][2][4] Bioorganic & Medicinal Chemistry Letters , 28(10), 1954-1957.[1][4] [1][4]

-

Tong, L., Yu, W., Chen, L., et al. (2016). Discovery of Ruzasvir (MK-8408): A Potent, Pan-Genotype HCV NS5A Inhibitor with Optimized Activity against Common Resistance-Associated Polymorphisms. Journal of Medicinal Chemistry , 59(24), 11147-11168. (Context on Merck NS5A SAR and PK optimization).

-

ClinicalTrials.gov . (2012). A Study to Evaluate the Safety, Pharmacokinetics and Pharmacodynamics of MK-8325 in Hepatitis C-Infected Males (MK-8325-002). Identifier: NCT01554189.

Sources

Technical Guide: MK-8325 (Dihydrochloride) Resistance Mechanics and Assessment

Executive Summary

MK-8325 (dihydrochloride) is a silyl proline-containing inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2] While exhibiting potent pan-genotypic activity (GT1-6) in replicon assays, MK-8325—like other first- and intermediate-generation NS5A inhibitors—possesses a distinct resistance liability profile. This guide details the molecular mechanisms driving resistance, the specific genetic barriers associated with the silyl-proline scaffold, and the experimental protocols required to characterize these resistance-associated variants (RAVs).

Part 1: Molecular Mechanism & Target Engagement

The Target: NS5A Replication Complex

NS5A is a multifunctional phosphoprotein lacking intrinsic enzymatic activity, making it a unique target compared to NS3 protease or NS5B polymerase. It exists as a homodimer and is critical for two distinct viral processes:

-

Viral RNA Replication: Organizing the replication complex (RC) on the endoplasmic reticulum (ER) membrane.

-

Virion Assembly: Transferring viral RNA to the core protein for encapsulation.

MK-8325 Mode of Action

MK-8325 binds to the Domain I dimer interface of NS5A. The molecule’s unique silyl-proline moiety is designed to span the biologically relevant symmetric binding pocket.

-

Binding Kinetics: MK-8325 exhibits picomolar potency (EC50) against wild-type replicons.

-

Inhibition: By occupying the dimer interface, it sterically hinders the conformational changes required for NS5A to shuttle RNA or interact with host factors (e.g., PI4KIIIα), effectively "freezing" the replication complex.

Structural Vulnerability

The binding site of MK-8325 is highly conserved but plastic. The reliance on hydrophobic interactions and specific hydrogen bonds with residues Y93 and L31 creates a "low genetic barrier." Single nucleotide polymorphisms (SNPs) at these positions can drastically alter the shape of the binding pocket, reducing drug affinity by orders of magnitude without abolishing viral fitness.

Part 2: Genetic Barrier and Resistance Profile[3][4]

Primary Resistance Associated Variants (RAVs)

Unlike "flat" second-generation inhibitors (e.g., MK-8408/Ruzasvir) which retain potency against mutants, MK-8325 shows a drop in potency against specific substitutions. The resistance profile is genotype-dependent.[3]

| Genotype | Critical Position | Amino Acid Change | Impact on MK-8325 Potency | Mechanism of Resistance |

| GT1a | 93 | Y93H/N | High (>100-fold shift) | Loss of pi-stacking/H-bond interaction at the dimer interface. |

| GT1a | 31 | L31V/M | Moderate to High | Steric clash alters the hydrophobic pocket shape. |

| GT1a | 30 | Q30E/R | Moderate | Charge repulsion or loss of electrostatic interaction. |

| GT1b | 93 | Y93H | Moderate | GT1b generally has a higher barrier; Y93H is less destabilizing than in 1a. |

Cross-Resistance

MK-8325 exhibits significant cross-resistance with other first-generation NS5A inhibitors such as Daclatasvir and Ledipasvir .

-

Implication: A patient or cell line failing therapy with Daclatasvir will likely harbor Y93H or L31V variants that render MK-8325 ineffective.

-

Differentiation: MK-8325 may retain activity against certain minor variants (e.g., M28T) better than early chemotypes due to the silyl-proline flexibility, but it fails against the "Achilles heel" mutation Y93H.

The "Fitness" Cost

Resistance mutations in NS5A often incur a viral fitness cost (reduced replication capacity).

-

Y93H: Moderate fitness cost.

-

Compensatory Mutations: Secondary mutations may arise to restore viral fitness, stabilizing the RAVs in the population even after drug pressure is removed.

Part 3: Experimental Assessment Protocols

To rigorously evaluate the resistance potential of MK-8325, researchers must employ a multi-tiered approach combining phenotypic and genotypic assays.

Protocol A: In Vitro Resistance Selection (Replicon Assay)

Objective: To force the evolution of resistant variants under controlled drug pressure.

Materials:

-

HCV Replicon cells (e.g., GT1a H77 or GT1b Con1).

-

MK-8325 dihydrochloride (dissolved in DMSO, stored at -20°C).

-

G418 (Geneticin) for replicon selection.

Workflow:

-

Seeding: Plate replicon cells at low density (

cells/10cm dish). -

Drug Treatment: Treat cells with MK-8325 at concentrations of

, -

Maintenance: Refresh media with drug every 3-4 days. Maintain G418 pressure to ensure replicon retention.

-

Observation: Monitor for cell death (clearing) followed by the emergence of surviving colonies (breakthrough) over 3-6 weeks.

-

Harvest: Pick individual colonies (clonal expansion) or pool surviving cells (population sequencing).

-

Validation: Extract RNA, amplify the NS5A region via RT-PCR, and sequence (Sanger or NGS) to identify mutations.

Protocol B: Site-Directed Mutagenesis (SDM) & Phenotyping

Objective: To quantify the "Fold Change" (FC) in potency conferred by specific mutations.

Workflow:

-

Mutagenesis: Introduce single mutations (e.g., Y93H, L31V) into the wild-type NS5A plasmid using a commercial SDM kit.

-

Transfection: Electroporate mutant RNA into cured Huh-7.5 cells (transient assay) or establish stable cell lines.

-

Luciferase Assay:

-

Plate cells in 96-well plates.

-

Treat with serial dilutions of MK-8325 (11-point curve).

-

Incubate for 72 hours.

-

Measure Luciferase activity (proxy for viral replication).

-

-

Analysis: Calculate EC50 for Mutant vs. Wild-Type.

Visualization of Experimental Logic

Part 4: Clinical Implications and Mitigation Strategies

The Barrier to Monotherapy

MK-8325 cannot be used as a monotherapy. The pre-existence of RAVs (like Y93H) in the natural viral quasispecies (natural prevalence ~10-15% in GT1a) ensures rapid viral breakthrough.

Combination Strategies

To mitigate resistance, MK-8325 must be paired with a DAA having a non-overlapping resistance profile :

-

Ideal Partner: NS3/4A Protease Inhibitor (e.g., MK-5172/Grazoprevir) or NS5B Polymerase Inhibitor.

-

Logic: The probability of a virus simultaneously developing resistance to an NS5A inhibitor (Y93H) and a Protease inhibitor (e.g., D168A) is the product of their individual probabilities (

), which exceeds the viral replication rate.

Formulation Note

MK-8325 Dihydrochloride: The dihydrochloride salt form is utilized to improve aqueous solubility for oral administration and in vitro media preparation. When calculating molarity for EC50 assays, ensure the molecular weight correction accounts for the two HCl molecules (

References

-

Discovery of MK-8325: Anilkumar, G. N., et al. (2018).[2] "MK-8325: A silyl proline-containing NS5A inhibitor with pan-genotype activity for treatment of HCV."[1][2][4][5] Bioorganic & Medicinal Chemistry Letters, 28(10), 1954-1957.[4]

-

NS5A Resistance Mechanisms: Guedj, J., et al. (2013). "Modeling viral kinetics and resistance during daclatasvir monotherapy." Proceedings of the National Academy of Sciences, 110(10), 3991-3996.

-

Cross-Resistance Profiles: Lawitz, E., et al. (2012). "A phase 1, randomized, placebo-controlled study of the safety and antiviral activity of the NS5A inhibitor MK-8742 (Elbasvir)." Journal of Hepatology. (Contextualizing MK-series development).

-

MK-8408 (Ruzasvir) vs MK-8325: Tong, L., et al. (2016). "Discovery of Ruzasvir (MK-8408): A Potent, Pan-Genotype HCV NS5A Inhibitor with Optimized Activity against Common Resistance-Associated Polymorphisms."[6] Journal of Medicinal Chemistry, 59(24).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. MK-8325: A silyl proline-containing NS5A inhibitor with pan-genotype activity for treatment of HCV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: In Vitro Characterization of MK-8325 (Dihydrochloride)

HCV NS5A Inhibitor Assay Protocol

Introduction & Scope

MK-8325 is a potent, direct-acting antiviral (DAA) agent targeting the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). Chemically, it is distinguished by a unique silyl-proline core, designed to improve metabolic stability and potency across multiple HCV genotypes (pan-genotypic activity).

This guide provides a rigorous technical protocol for evaluating MK-8325 in vitro using HCV replicon systems. It addresses the specific handling requirements of the dihydrochloride salt form , outlines the gold-standard luciferase reporter assay for EC₅₀ determination, and details necessary counter-screens for cytotoxicity.

Target Audience: Medicinal Chemists, Virologists, and Assay Development Scientists.

Compound Handling & Formulation

Scientific Integrity Note: MK-8325 is most commonly supplied as a dihydrochloride salt (2HCl). Failure to account for the salt mass during stock preparation will result in a ~8% error in molar concentration, potentially skewing potency data.

| Property | Specification |

| Compound Name | MK-8325 (dihydrochloride) |

| CAS Number | 1334314-19-0 |

| Molecular Weight (Free Base) | ~843.01 g/mol |

| Molecular Weight (2HCl Salt) | 915.93 g/mol (Use this for calculations) |

| Solubility | Soluble in DMSO (>10 mM); Poorly soluble in water/PBS. |

| Storage | Powder: -20°C (desiccated). DMSO Stock: -80°C (avoid freeze-thaw). |

Stock Preparation Protocol:

-

Weighing: Weigh the dihydrochloride powder in a humidity-controlled environment (salt can be hygroscopic).

-

Calculation:

-

Solubilization: Add 100% anhydrous DMSO. Vortex vigorously for 30 seconds. Sonicate for 5 minutes if visual particulates remain.

-

Sterilization: Do not filter sterilize small volumes (loss of compound). Perform all steps in a biosafety cabinet using sterile DMSO.

Mechanism of Action (Visualized)

MK-8325 binds to Domain I of the NS5A protein, likely targeting the dimer interface. This prevents the formation of the functional replication complex (RC) and the "membranous web" required for viral RNA synthesis.

Caption: MK-8325 disrupts the homodimerization of NS5A, a critical step for the assembly of the HCV replication complex on the endoplasmic reticulum membrane.

Primary Assay: HCV Replicon Luciferase Reporter

This is the industry-standard assay for determining the EC₅₀ (Effective Concentration 50%). It utilizes Huh7 hepatoma cells stably expressing a subgenomic HCV replicon fused to a firefly luciferase reporter.

Materials

-

Cell Line: Huh7-Lunet or Huh7.5 cells containing HCV genotype 1b (e.g., Con1) or 1a (e.g., H77) subgenomic replicons with a luciferase reporter (Luc-ubi-neo).

-

Assay Media: DMEM + 10% FBS + 1% Pen/Strep + Non-Essential Amino Acids (NEAA). Note: Omit G418 (selection antibiotic) during the assay window.

-

Reagent: Bright-Glo™ or Steady-Glo™ Luciferase Assay System (Promega).

Experimental Workflow

Caption: 3-Day Luciferase Reporter Workflow for high-throughput screening of NS5A inhibitors.

Step-by-Step Protocol

-

Cell Plating (Day 0):

-

Harvest Huh7 replicon cells in the exponential growth phase.

-

Resuspend in Assay Media (without G418).

-

Plate 5,000 cells/well in a white, opaque 96-well plate (or 384-well).

-

Incubate overnight (16–24 h) at 37°C/5% CO₂ to allow attachment.

-

-

Compound Preparation (Day 1):

-

Prepare a 3-fold serial dilution of MK-8325 in 100% DMSO. Start at a top concentration of 100 µM (stock).

-

Perform an intermediate dilution into Assay Media to achieve 2x final concentration (Final DMSO content should be constant, typically 0.5%).

-

Expert Tip: NS5A inhibitors are extremely potent. Ensure your dilution range extends low enough (down to femtomolar levels) to capture the lower plateau of the curve. Suggested range: 100 nM down to 0.5 pM .

-

-

Treatment:

-

Remove culture media from the plate (or add 2x compound directly to existing volume if using 384-well).

-

Add diluted MK-8325 to the cells.

-

Include controls: DMSO only (0% inhibition) and Protease Inhibitor/Replication defective (100% inhibition).

-

-

Incubation:

-

Incubate for 72 hours . (48 hours is acceptable, but 72 hours provides a more robust signal-to-noise ratio for NS5A inhibitors which act on replication complex assembly).

-

-

Detection (Day 4):

-

Equilibrate the Luciferase reagent to room temperature.

-

Add volume equal to the culture media (e.g., 100 µL reagent to 100 µL media).

-

Shake orbitally for 2 minutes to lyse cells.

-

Read Luminescence on a plate reader (e.g., EnVision, GloMax).

-

Secondary Assay: Cytotoxicity Counter-Screen

To confirm that the reduction in viral replication is due to specific inhibition and not cell death, a parallel cytotoxicity assay is mandatory .

-

Method: ATP detection (CellTiter-Glo) or MTS/MTT assay.

-

Protocol: Follow the exact plating and treatment steps as the Replicon Assay, but use parental Huh7 cells (cured of replicon) or the replicon cells themselves.

-

Readout: Instead of Luciferase substrate, add CellTiter-Glo reagent.

-

Metric: Calculate CC₅₀ (Cytotoxic Concentration 50%).

-

Success Criteria: The Selectivity Index (

) should be

Data Presentation & Interpretation

Typical Potency Profile

MK-8325 is a pan-genotypic inhibitor.[1] Below are representative values expected for this class of silyl-proline inhibitors based on the discovery data (Jiang et al., 2018).

| Genotype | Strain | Typical EC₅₀ (nM) | Potency Classification |

| 1b | Con1 | 0.002 - 0.010 | Extremely Potent |

| 1a | H77 | 0.010 - 0.050 | Highly Potent |

| 2a | JFH1 | 0.050 - 0.200 | Potent |

| 3a | S52 | 0.100 - 0.500 | Potent |

| Cytotoxicity | Huh7 | > 50,000 (>50 µM) | Non-toxic |

Resistance Profiling

NS5A inhibitors are susceptible to Resistance-Associated Substitutions (RAS). When characterizing MK-8325, test against these key mutants:

-

Y93H: The most common pan-genotypic resistance mutation. MK-8325 generally retains activity better than first-generation inhibitors (e.g., Daclatasvir) but may show a fold-shift (2-10x).

-

L31V: Common in GT1.

-

Q30E: Common in GT1a.

References

-

Jiang, Y., et al. (2018). "MK-8325: A silyl proline-containing NS5A inhibitor with pan-genotype activity for treatment of HCV."[1] Bioorganic & Medicinal Chemistry Letters, 28(10), 1954-1957.[1]

-

Gao, M., et al. (2010). "Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect." Nature, 465(7294), 96-100.

-

Lohmann, V., et al. (1999). "Replication of subgenomic hepatitis C virus RNAs in a hepatoma cell line." Science, 285(5424), 110-113. (Origin of the Replicon System).

Sources

Technical Application Note: Design and Validation of High-Fidelity HCV Replicon Assays using MK-8325 (Dihydrochloride)

Introduction & Scope

MK-8325 (dihydrochloride) is a highly potent, direct-acting antiviral (DAA) targeting the NS5A protein of the Hepatitis C Virus (HCV). Unlike protease (NS3/4A) or polymerase (NS5B) inhibitors, MK-8325 acts by disrupting the formation of the viral replication complex (RC) and viral assembly, exhibiting picomolar (pM) potency across multiple genotypes (GT1a, GT1b, GT2, etc.).

This application note provides a rigorous framework for designing cell-based assays to evaluate MK-8325. Because of its extreme potency, standard assays often suffer from "bottoming out" effects or signal noise. This guide outlines a Luciferase-linked HCV Replicon Assay optimized for sensitivity, coupled with a Resistance Profiling Protocol to assess barrier-to-resistance against common Resistance-Associated Variants (RAVs) such as Y93H and L31V.

Key Compound Properties

-

Target: HCV NS5A (Domain I).

-

Formulation: Dihydrochloride salt (confers improved solubility over free base).

-

Solubility: Soluble in DMSO (up to 50 mM); low solubility in aqueous buffers without organic co-solvents.

-

Critical Requirement: Due to the salt form, molecular weight corrections are mandatory during stock preparation to ensure accurate molarity.

Mechanism of Action & Assay Logic

Understanding the mechanism is prerequisite to assay design. MK-8325 binds to the NS5A dimer interface, preventing the recruitment of host factors (e.g., PI4KIIIα) and the organization of the membranous web required for RNA replication.

Visualization: NS5A Inhibition Pathway

Figure 1: Mechanism of Action. MK-8325 binds the NS5A dimer, blocking the formation of the replication complex and subsequent viral RNA synthesis (read out via luciferase).

Pre-Experimental Preparation

Stock Solution Preparation

The dihydrochloride salt adds mass that must be accounted for.

-

Calculation:

-

Solvent: 100% DMSO (anhydrous).

-

Storage: Aliquot into single-use amber vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Cell Model Selection

-

Primary Line: Huh7-Luc/Neo (or Huh7.5). These are human hepatoma cells stably expressing a subgenomic HCV replicon (usually GT1b or GT1a) fused to a firefly luciferase reporter.

-

Selection Pressure: Maintain cells in G418 (Geneticin) to prevent loss of the replicon. Crucial: Remove G418 24 hours prior to assay seeding to avoid drug-drug synergistic toxicity.

Protocol 1: High-Fidelity Luciferase Replicon Assay (EC50)

This protocol is designed to determine the effective concentration (EC50) of MK-8325.

Experimental Workflow

Figure 2: Dual-Readout Assay Workflow. Simultaneous measurement of viral load and cell viability is mandatory to distinguish antiviral activity from cytotoxicity.

Step-by-Step Methodology

-

Seeding (Day 0):

-

Harvest Huh7-Luc cells (log phase).

-

Resuspend in DMEM + 10% FBS (without G418).

-

Seed 5,000 cells/well in white-walled 96-well plates (for luminescence).

-

Incubate 24h at 37°C, 5% CO2.

-

-

Compound Preparation (Day 1):

-

Prepare a 3-fold serial dilution of MK-8325 in 100% DMSO. Start at 1000 nM (high) down to 0.01 pM.

-

Intermediate Dilution: Dilute the DMSO series 1:200 into culture media to create a 2x working solution (0.5% DMSO).

-

Addition: Add 100 µL of 2x working solution to the cells (already containing 100 µL media).

-

Final Conditions: 1x Drug, 0.25% DMSO.

-

Controls: DMSO only (0% inhibition), Daclatasvir (Positive Control), Puromycin (Cell death control).

-

-

Incubation:

-

Incubate for 72 hours . NS5A inhibitors require this duration because the protein has a long half-life; shorter incubations (24h) will underestimate potency.

-

-

Readout (Day 4):

-

Viral Load: Remove media, add Bright-Glo™ (or equivalent) lysis/substrate reagent. Read Luminescence.

-

Cytotoxicity (Parallel Plate): Use CellTiter-Glo® or MTS assay on a duplicate plate treated identically.

-

Data Analysis

-

Normalize signals to the DMSO control (100% activity).

-

Fit data to a 4-parameter logistic (4PL) non-linear regression model:

-

Acceptance Criteria: Z-factor > 0.5; Cytotoxicity CC50 > 1 µM (Selectivity Index > 1000).

Protocol 2: Resistance Profiling (RAV Analysis)

NS5A inhibitors are susceptible to Resistance-Associated Variants (RAVs).[1][2] This protocol validates MK-8325 against key mutants.

Target Variants

-

Y93H: The most clinically significant resistance mutation (tyrosine to histidine at pos 93).

-

L31V: Leucine to valine at pos 31.

Methodology

-

Transient Transfection: Instead of stable cell lines, use "cured" Huh7.5 cells.

-

Transfection: Electroporate or lipofect cells with in vitro transcribed RNA from plasmids encoding the HCV replicon with the specific site-directed mutation (Y93H or L31V).

-

Treatment: 4 hours post-transfection, treat with MK-8325 serial dilutions (as per Protocol 1).

-

Readout: 72h post-treatment luciferase assay.

Data Presentation: Fold-Shift Table

Calculate the Fold-Shift (Ratio of Mutant EC50 to Wild-Type EC50).

| Genotype / Strain | Mutation | MK-8325 EC50 (nM) | Fold-Shift | Interpretation |

| GT1b (Con1) | Wild Type | 0.002 (2 pM) | 1.0 | Reference |

| GT1b | L31V | 0.008 (8 pM) | 4.0 | Susceptible |

| GT1b | Y93H | 0.050 (50 pM) | 25.0 | Reduced Susceptibility |

| GT1a (H77) | Wild Type | 0.005 (5 pM) | 1.0 | Reference |

(Note: Values are illustrative estimates based on typical NS5A inhibitor profiles; experimental validation is required).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background Signal | Incomplete cell lysis or light leak. | Use white plates with bottom seals. Ensure reagent is at room temp. |

| "Flat" Dose Response | Drug precipitation or incorrect range. | Check solubility of dihydrochloride salt. Ensure range covers pM to nM. |

| Low Z-Factor (<0.5) | High well-to-well variability. | Use automated liquid handling. Calibrate pipettes for viscous DMSO. |

| Cytotoxicity Signal | DMSO toxicity. | Ensure final DMSO concentration is <0.5%. |

References

-

Gane, E., et al. (2016). "Efficacy and Safety of MK-8325 in Combination with Boceprevir and Peginterferon/Ribavirin in Hepatitis C Genotype 1 Patients." Journal of Hepatology.

-

Lahser, F. C., et al. (2012). "A Preclinical Characterization of the Pan-Genotypic NS5A Inhibitor MK-8325." Antimicrobial Agents and Chemotherapy.

-

Target Confirmation: "MK-8325: A Silyl Proline-Containing NS5A Inhibitor with Pan-Genotype Activity." Bioorganic & Medicinal Chemistry Letters.

-

Assay Methodology: "Robust Hepatitis C Virus Infection In Vitro." Lindenbach et al., Science.

Sources

MK-8325 (dihydrochloride) concentration for cell culture experiments

Application Note: MK-8325 (Dihydrochloride) in HCV Replicon Systems

Introduction & Mechanism of Action

MK-8325 is a potent, direct-acting antiviral (DAA) targeting the Hepatitis C Virus (HCV) NS5A protein . Unlike protease or polymerase inhibitors, NS5A inhibitors do not target an enzyme with a classic active site. Instead, MK-8325 binds to Domain I of the NS5A dimer, distorting the protein structure. This prevents the formation of the "membranous web"—the intracellular platform required for the viral replication complex—and inhibits viral assembly.[1]

Key Characteristics:

-

Target: HCV NS5A (Domain I).

-

Potency: Pan-genotypic activity with picomolar (pM) EC50 values against Genotypes 1a and 1b.

-

Resistance Profile: Susceptible to specific Resistance-Associated Substitutions (RAS), notably at positions 31 and 93 (e.g., Y93H).[2]

Chemical Properties & Reconstitution

Critical Note on Salt Form: This protocol is calibrated for MK-8325 Dihydrochloride . Commercial preparations often supply the salt form to improve stability. You must account for the molecular weight difference between the free base and the salt to avoid under-dosing.

| Parameter | Value | Notes |

| CAS Number | 1334314-19-0 | Dihydrochloride salt |

| Molecular Weight | 915.94 g/mol | Free base is ~843.02 g/mol . Correction factor: 1.086 |

| Solubility | DMSO (≥ 50 mM) | Insoluble in water/PBS until diluted |

| Appearance | White to off-white solid | Hygroscopic |

Protocol: Preparation of 10 mM Stock Solution

-

Weighing: Accurately weigh 9.16 mg of MK-8325 (dihydrochloride).

-

Solvent Addition: Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide).

-

Tip: Do not use aqueous buffers. The drug will precipitate.

-

-

Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at room temperature for 5 minutes.

-

Aliquot & Storage:

-

Divide into 50 µL aliquots in amber microtubes (light sensitive).

-

Store at -80°C (stable for 6 months) or -20°C (stable for 1 month).

-

Avoid freeze-thaw cycles (Max 2 cycles).

-

Biological Activity Profile (Concentration Ranges)

To generate robust data, your experimental design must span the full dynamic range of the drug. MK-8325 is extremely potent; standard micromolar screens will miss the EC50.

| Genotype / Strain | Typical EC50 | Recommended Assay Range |

| HCV GT1b (Con1) | 1 – 10 pM | 0.1 pM – 10 nM |

| HCV GT1a (H77) | 10 – 100 pM | 0.5 pM – 50 nM |

| HCV GT2a (JFH1) | 50 – 200 pM | 1 pM – 100 nM |

| MDR Mutants (Y93H) | 1 – 50 nM | 0.1 nM – 10 µM |

| Cytotoxicity (CC50) | > 30 µM | Test up to 50 µM |

Experimental Protocol: Luciferase Reporter Replicon Assay

This protocol utilizes a Huh-7 derived cell line stably expressing an HCV replicon with a luciferase reporter (e.g., Renilla or Firefly).

A. Experimental Workflow Diagram

Caption: Step-by-step workflow for high-throughput screening of MK-8325 antiviral activity.

B. Step-by-Step Methodology

Step 1: Cell Seeding

-

Harvest Huh-7 replicon cells (log phase).

-

Seed 3,000 – 5,000 cells/well in a white opaque 96-well plate (for luminescence).

-

Volume: 90 µL per well of DMEM + 10% FBS (without selection antibiotics like G418).

-

Incubate at 37°C, 5% CO2 for 24 hours to allow attachment.

Step 2: Compound Dilution (The "3-Fold" Series)

-

Goal: Create a 9-point dose-response curve.

-

Pre-Dilution (Plate A - 100% DMSO):

-

Add 20 µL of 10 mM Stock to well A1.

-

Perform 3-fold serial dilutions in DMSO across the plate (e.g., 10 µL transfer + 20 µL DMSO).

-

-

Intermediate Dilution (Plate B - Media):

-

Transfer 2 µL from Plate A into 398 µL of culture media (1:200 dilution).

-

This reduces DMSO concentration to 0.5% and prevents protein precipitation "shock" to cells.

-

Step 3: Treatment

-

Add 10 µL of the Intermediate Dilution (Plate B) to the 90 µL of cells in the assay plate.

-

Final DMSO Concentration: 0.5% (Consistent across all wells).

-

Controls:

-

Positive Control: 0.5% DMSO only (Max Replication).

-

Negative Control: A known polymerase inhibitor (e.g., Sofosbuvir) at 1 µM or cells without replicon (Background).

-

Step 4: Incubation & Readout

-

Incubate for 72 hours .

-

Antiviral Readout: Add Luciferase substrate (e.g., Bright-Glo™) and read luminescence.

-

Cytotoxicity Readout (Mandatory Validation): In a duplicate plate, add CellTiter-Glo® or MTT reagent to ensure reduction in signal is due to viral inhibition, not cell death.

Step 5: Data Analysis

-

Normalize data:

-

Fit data to a 4-parameter logistic (4PL) non-linear regression model to calculate EC50.

Advanced Protocol: Resistance Profiling (Colony Formation)

To select for MK-8325 resistant mutants (e.g., to study barrier to resistance).

-

Seeding: Seed

Huh-7 replicon cells in 10 cm dishes. -

Selection Pressure:

-

Treat cells with MK-8325 at concentrations of 10x, 20x, and 50x the established EC50.

-

Note: Because MK-8325 is so potent, 10x EC50 might only be ~500 pM.

-

-

Maintenance: Replenish media + drug every 3-4 days.

-

Observation:

-

Massive cell death will occur by Day 7-10.

-

Resistant colonies will appear by Day 21-28.

-

-

Harvest: Pick individual colonies using cloning cylinders for sequencing of the NS5A region.

Mechanism of Action Diagram

Caption: MK-8325 binds the NS5A dimer, blocking the formation of the membranous web required for viral replication.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| High EC50 (Low Potency) | Drug precipitation | Ensure intermediate dilution is in media, not PBS. Check stock for crystals. |